molecular formula C10H17FN2O3 B3136855 (2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate CAS No. 426844-22-6

(2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate

Cat. No. B3136855
CAS RN: 426844-22-6
M. Wt: 232.25 g/mol
InChI Key: SQGNCVVKJIZGLC-BQBZGAKWSA-N
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Description

“(2S,4S)-Benzyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate” is a chemical compound used in pharmaceutical testing . It belongs to the class of heterocyclic building blocks, specifically pyrrolidines .


Molecular Structure Analysis

The molecular formula of this compound is C13H15FN2O3 . The exact structure would require more specific information or a detailed analysis using techniques such as NMR or X-ray crystallography .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 266.27 . Other physical and chemical properties such as boiling point, HOMO, LUMO, UV, and FL are not specified in the sources I found .

Scientific Research Applications

Synthon Applications

4-Fluoropyrrolidine derivatives, including (2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate, are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds serve as synthons for the preparation of various intermediates like 4-fluoropyrrolidine-2-carboxamides and -carbonitriles, which are essential for medicinal applications (Singh & Umemoto, 2011).

Stereochemical Analysis

The stereochemical characteristics of similar compounds, such as N-CBZ-3-fluoropyrrolidine-3-methanol, have been determined using methods like vibrational circular dichroism. This understanding is crucial for synthesizing specific enantiomers, such as (R)-tert-butyl 3-fluoro-3-(((R)-1-phenylethyl)carbamoyl)pyrrolidine-1-carboxylate (Procopiou et al., 2016).

Chiral Auxiliary in Kinetic Resolution

2-Oxoimidazolidine-4-carboxylate, structurally similar to this compound, has been utilized as a novel chiral auxiliary in kinetic resolution processes. This application is essential in stereospecific aminations, enhancing the yield of enantiomerically pure compounds (Kubota, Kubo, & Nunami, 1994).

Synthesis of Pipecolic Acid Derivatives

Compounds like tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, related to this compound, have been used in the synthesis of pipecolic acid derivatives. These derivatives are valuable in the development of bioactive compounds (Purkayastha et al., 2010).

Synthesis of Chiral α-Amino Acids

Dynamic kinetic resolution using similar compounds has been employed for the stereoselective synthesis of chiral α-amino acids. These amino acids are key building blocks in the synthesis of various biologically active compounds (Kubo et al., 1996).

Application in 19F NMR

(2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, similar to the compound , have been synthesized and incorporated into peptides for sensitive detection by 19F NMR. This technique is significant in medicinal chemistry for probing molecular interactions (Tressler & Zondlo, 2014).

Safety and Hazards

The compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapours/spray, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

tert-butyl (2S,4S)-2-carbamoyl-4-fluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN2O3/c1-10(2,3)16-9(15)13-5-6(11)4-7(13)8(12)14/h6-7H,4-5H2,1-3H3,(H2,12,14)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGNCVVKJIZGLC-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90892355
Record name 2-Methyl-2-propanyl (2S,4S)-2-carbamoyl-4-fluoro-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90892355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

426844-22-6
Record name 1,1-Dimethylethyl (2S,4S)-2-(aminocarbonyl)-4-fluoro-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=426844-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-propanyl (2S,4S)-2-carbamoyl-4-fluoro-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90892355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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